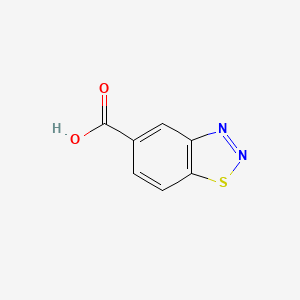

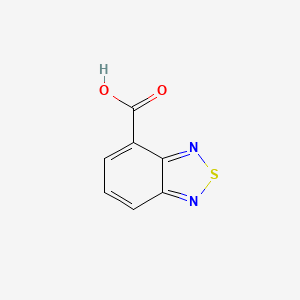

1,2,3-Benzothiadiazole-5-carboxylic acid

Übersicht

Beschreibung

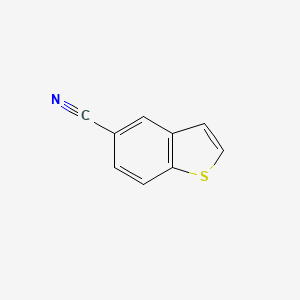

1,2,3-Benzothiadiazole-5-carboxylic acid is a compound that has been studied for various applications, including its role as a synergist for pesticides and its potential in organic synthesis. The compound is part of the benzothiadiazole family, which is characterized by a heterocyclic structure containing both sulfur and nitrogen atoms within a benzene ring. This structure is known for its versatility in chemical reactions and its ability to interact with a range of biological targets .

Synthesis Analysis

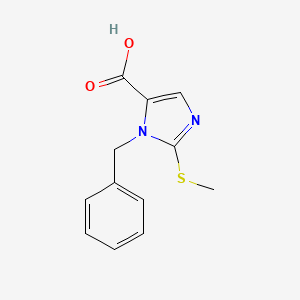

The synthesis of derivatives of benzothiadiazole, such as 6-carboxyl-1,2,3-benzothiadiazole, has been reported using starting materials like p-aminobenzoic acid. The process involves acetylation, sulfonyl chloride formation, reduction, and diazotization to yield the desired product . Additionally, 4-amino-2,1,3-benzothiadiazole has been used as a bidentate directing group in Pd(II)-catalyzed C-H activation/functionalization reactions, showcasing the compound's utility in complex organic synthesis .

Molecular Structure Analysis

The molecular structure of benzothiadiazole derivatives is crucial for their chemical reactivity and biological activity. X-ray crystallography has been used to ascertain the regio- and stereoselectivity of reactions involving these compounds, such as the Pd(II)-catalyzed arylation of carboxamides directed by 4-amino-2,1,3-benzothiadiazole . The structure-activity relationships of these compounds have also been explored, with substituents on the benzothiadiazole ring influencing their synergistic activity with pesticides .

Chemical Reactions Analysis

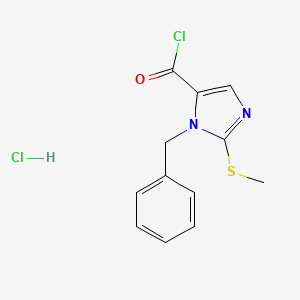

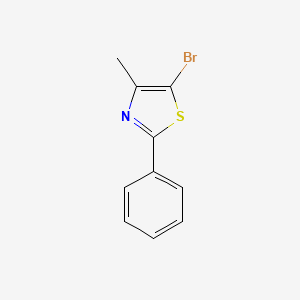

Benzothiadiazole derivatives participate in a variety of chemical reactions. For instance, they can act as synergists when combined with carbaryl, enhancing its effectiveness against pests like the house fly. The synergistic activity is influenced by the substituents on the benzothiadiazole ring, with halogen, alkyl, or alkoxy groups contributing to the activity . The chemical reactivity of these compounds is also demonstrated in their use as directing groups for C-H activation, enabling the functionalization of carboxamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazole derivatives are influenced by their molecular structure. These properties are important for their application in various fields, such as organic synthesis and materials science. For example, carboxylic acid derivatives bearing the 1,3,4-thiadiazole moiety have been studied for their liquid crystalline behaviors, with the length of the alkoxy chain affecting the phase behavior of the compounds . The robust synthesis methods for benzothiazoles from carboxylic acids, including those with hydroxyl and amino substituents, highlight the versatility and adaptability of these compounds .

Wissenschaftliche Forschungsanwendungen

- Fungicides : The only derivative of 1,2,3-Benzothiadiazole to have found significant use is the fungicide acibenzolar-S-methyl .

- Organic Electronics : 1,2,3-Benzothiadiazole is used in the synthesis of D–A–D conjugated molecules .

- Photovoltaic Materials : 1,2,3-Benzothiadiazole is used in the design of photovoltaic materials .

- Cross-Coupling Reactions : 1,2,3-Benzothiadiazole is used in cross-coupling reactions .

-

Green Chemistry : Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are used in green chemistry, where they are synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

-

Pharmaceuticals : Benzothiazoles render an extensive range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .

-

Fluorescent Materials : Benzothiadiazole derivatives are used in the design of fluorescent materials .

- Vulcanization Accelerators : Benzothiadiazole is widely used as vulcanization accelerators .

- Antioxidants : Benzothiadiazole is used as antioxidants .

- Plant Growth Regulators : Benzothiadiazole is used as plant growth regulators .

- Imaging Reagents : Benzothiadiazole is used as imaging reagents .

- Electroluminescent Devices : Benzothiadiazole is used in electroluminescent devices .

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

1,2,3-benzothiadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-7(11)4-1-2-6-5(3-4)8-9-12-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIALVLMUYKKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370736 | |

| Record name | 1,2,3-benzothiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3-Benzothiadiazole-5-carboxylic acid | |

CAS RN |

192948-09-7 | |

| Record name | 1,2,3-benzothiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-benzothiadiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Bromomethyl)phenyl]thiophene](/img/structure/B1273725.png)

![[4-(Morpholinomethyl)phenyl]methanol](/img/structure/B1273741.png)

![Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1273743.png)